molecular formula C26H28N6O3 B11461414 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11461414
M. Wt: 472.5 g/mol
InChI Key: QYPDXBOUIUUIOI-UHFFFAOYSA-N
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Description

N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, an indole moiety, and a methoxyphenoxy group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the indole group, and the final coupling with the methoxyphenoxy acetamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.

Uniqueness

N-(E)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINOETHYL]AMINO})METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to its combination of a pyrimidine ring, an indole moiety, and a methoxyphenoxy group

Properties

Molecular Formula

C26H28N6O3

Molecular Weight

472.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C26H28N6O3/c1-17-14-18(2)30-26(29-17)32-25(27-13-12-19-15-28-23-7-5-4-6-22(19)23)31-24(33)16-35-21-10-8-20(34-3)9-11-21/h4-11,14-15,28H,12-13,16H2,1-3H3,(H2,27,29,30,31,32,33)

InChI Key

QYPDXBOUIUUIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)COC4=CC=C(C=C4)OC)C

Origin of Product

United States

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